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Compound of Interest

Compound Name: BMS-986120

Cat. No.: B606285

Technical Support Center: BMS-986120

Welcome to the technical support center for BMS-986120. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance and address
common questions regarding the use of BMS-986120 in experimental settings. The following
information is curated to help troubleshoot potential issues, particularly concerning the
observed variability in response across different species. Although Bristol Myers Squibb has
discontinued the clinical development of BMS-986120, the compound remains available from
commercial suppliers for research use.[1]

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of BMS-9861207

Al: BMS-986120 is a first-in-class, orally active, potent, and selective reversible antagonist of
the Protease-Activated Receptor 4 (PAR4).[2][3][4][5] PAR4 is a G-protein coupled receptor
expressed on human platelets that is activated by thrombin. Upon activation, PAR4 initiates a
signaling cascade that leads to platelet activation and aggregation, which are crucial for
thrombus formation.[4][6] By selectively blocking PAR4, BMS-986120 inhibits platelet
aggregation and thrombus formation.[2][7][8]

Q2: We are not observing the expected antiplatelet effect of BMS-986120 in our animal model.
Why could this be?
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A2: A lack of response to BMS-986120 is highly dependent on the animal species being used.
Pharmacological characterization has revealed significant species-specific differences in the
activity of BMS-986120. It shows high potency in humans and cynomolgus monkeys.[2][3] In
contrast, it has a weak effect on mouse platelets and no effect on platelet aggregation in guinea
pigs or rats.[3] Therefore, if your experiments are being conducted in mice, rats, or guinea pigs,
the lack of an antiplatelet effect is the expected outcome. For in vivo studies of antithrombotic
effects, cynomolgus monkeys have been shown to be a suitable preclinical model.[4][5][6][9]

Q3: Does the common PAR4 genetic variant A120T affect the response to BMS-986120 in
human platelets?

A3: The PAR4 A120T variant, which is more prevalent in individuals of African descent and is
associated with platelet hyperresponsiveness, does not appear to significantly alter the
inhibitory effect of BMS-986120.[9][10] Studies in healthy human participants have shown no
differences in the PAR4-mediated platelet response to BMS-986120 between individuals with
the AA120 and TT120 PAR4 variants.[9][10][11]

Q4: What are the key differences in potency of BMS-986120 between species?

A4: BMS-986120 exhibits different potencies in inhibiting PAR4 across various species. The
IC50 values, which represent the concentration of the drug required to inhibit 50% of the PAR4
activity, highlight this variability. For detailed quantitative data, please refer to the data tables
below.
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Issue

Potential Cause

Recommended Action

No inhibition of platelet
aggregation observed in an in

vitro assay.

Species-specific inactivity: The
platelets being used are from a
non-responsive species (e.g.,

mouse, rat, guinea pig).[3]

Confirm the species of the
platelets. For positive control,
use human or monkey
platelets.[2][3]

Incorrect agonist: The agonist
used to stimulate platelet
aggregation is not PAR4-
specific. BMS-986120 is highly
selective for PAR4 and will not
inhibit platelet activation
induced by PAR1-AP, ADP, or
collagen.[2][7]

Use a PAR4-specific agonist
peptide (PAR4-AP) to induce
platelet aggregation.[2][9]

Variability in results between

experimental batches.

Compound stability: Improper
storage of the BMS-986120
stock solution may lead to

degradation.

Store stock solutions at -80°C
for up to 6 months or at -20°C
for up to 1 month.[2]

Unexpected bleeding in animal

models.

High dosage: Although BMS-
986120 has a wide therapeutic
window and low bleeding
liability compared to other
antiplatelet agents like
clopidogrel, high doses may

still increase bleeding risk.[4]

[5]6]e]

Titrate the dose of BMS-
986120 to find the optimal
balance between
antithrombotic efficacy and
bleeding. In cynomolgus
monkeys, a dose of 1 mg/kg
has been shown to be effective
with only a modest increase in
bleeding time.[3][12]

Data Presentation
Table 1: In Vitro Potency of BMS-986120 Across Species
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Species Assay IC50 Reference
PAR4-induced

Human calcium mobilizationin ~ 0.56 nM [2][3]
HEK293 cells
PAR4-AP induced

Human platelet aggregationin 9.5 nM [2]
whole blood
PARA4-AP induced

Monkey platelet aggregationin 2.1 nM [2]
whole blood

Mouse Platelet aggregation Weak effect [3]
PARA4-AP induced

Rat ) No effect [3]
platelet aggregation

) ) PAR4-AP induced
Guinea Pig No effect [3]

platelet aggregation

Table 2: Pharmacokinetics of BMS-986120 in Humans

(Single Ascending Dose Study)

AUC (h*ng/mL)

Dose Cmax (ng/mL)

Half-life (hours)

3.0mg 27.3

164

44.7

180 mg 1536

15,603

84.1

Data from a Phase I,
randomized, double-
blind, placebo-
controlled, single-
ascending-dose study
in healthy participants.
[91[10]

Experimental Protocols
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Whole Blood Aggregometry

This protocol is used to determine the effect of BMS-986120 on platelet aggregation in
response to various agonists.

» Blood Collection: Collect whole blood from the subject species into tubes containing an
appropriate anticoagulant.

 Incubation with Antagonist: Aliquots of whole blood are incubated with varying concentrations
of BMS-986120 or vehicle control for a specified period.

o Agonist Stimulation: Platelet aggregation is initiated by adding a PAR4-specific activating
peptide (PAR4-AP, e.g., 12.5 uM).[2][9] Other agonists such as PAR1-AP, ADP, and collagen
can be used as controls to assess the selectivity of BMS-986120.[2]

o Measurement: Platelet aggregation is measured using a whole blood aggregometer, which
detects the change in electrical impedance as platelets aggregate on electrodes.

o Data Analysis: The extent of platelet aggregation is quantified, and IC50 values are
calculated by fitting the data to a dose-response curve.

Cynomolgus Monkey Arterial Thrombosis Model

This in vivo model is used to assess the antithrombotic efficacy of BMS-986120.
e Animal Preparation: Anesthetized cynomolgus monkeys are prepared for the experiment.

e Drug Administration: BMS-986120 (e.g., 0.2, 0.5, 1 mg/kg) or vehicle is administered orally 2
hours before the induction of thrombosis.[2]

o Thrombosis Induction: An electrolytic injury model is used to induce thrombus formation in a
carotid artery.

o Measurement of Thrombus Weight: After a set period, the thrombotic segment of the artery is
excised, and the thrombus is weighed.

o Assessment of Bleeding: Bleeding time is measured from standardized incisions in the
kidney and mesenteric artery to assess the hemostatic impact of the drug.[2]
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+ Data Analysis: The reduction in thrombus weight and the increase in bleeding time are
compared between the BMS-986120-treated groups and the vehicle control group.

Visualizations

Extracellular Space

E Thiombin j e Platelet Membrane ek e
activates wivies A || s indices leads to

T generates S Platelet Activation

&Aggregation

In Vitro Analysis In Vivo Analysis (Cynomolgus Monkey)

Oral Administration of

Whole Blood Sample
BMS-986120 or Vehicle

(Human or Monkey)

Incubate with BMS-986120 Induce Arterial
or Vehicle Thrombosis
Add PAR4-AP Measure Thrombus Measure Bleeding
Agonist Weight Time

Measure Platelet Assess Efficacy &
Aggregation Safety Profile

Calculate IC50

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b606285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE O iy

Responsive Species

Potent PAR4 Antagonism
&

Antiplatelet Effect

Non-Responsive/Weakly Responsive Species

BMS-986120 Guinea_Pig

Weak or No Effect
on Platelet Aggregation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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